molecular formula C17H14N4 B12003861 1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)

1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)

Cat. No.: B12003861
M. Wt: 274.32 g/mol
InChI Key: RKQFBOPLNMCUMU-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Alprazolam undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include chlorinating agents (for halogenation), reducing agents (such as lithium aluminum hydride), and nucleophilic substitution reagents.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Alprazolam serves as a valuable intermediate for other benzodiazepine derivatives.

      Biology: Its effects on GABA receptors impact neurotransmission and neuronal excitability.

      Medicine: Alprazolam is widely used as an anxiolytic, especially for panic disorders and agoraphobia.

      Industry: Its synthesis and derivatives find applications in pharmaceuticals and research.

  • Mechanism of Action

    • Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.
    • This binding increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
  • Comparison with Similar Compounds

    Remember, alprazolam plays a crucial role in managing anxiety-related conditions, and its molecular interactions continue to be a subject of scientific investigation

    Properties

    Molecular Formula

    C17H14N4

    Molecular Weight

    274.32 g/mol

    IUPAC Name

    1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

    InChI

    InChI=1S/C17H14N4/c1-12-19-20-16-11-18-17(13-7-3-2-4-8-13)14-9-5-6-10-15(14)21(12)16/h2-10H,11H2,1H3

    InChI Key

    RKQFBOPLNMCUMU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=CC=C4

    Origin of Product

    United States

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